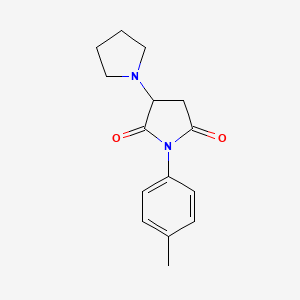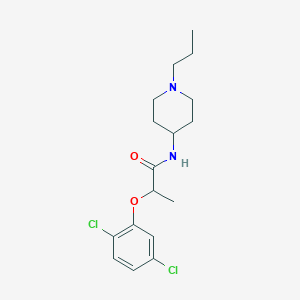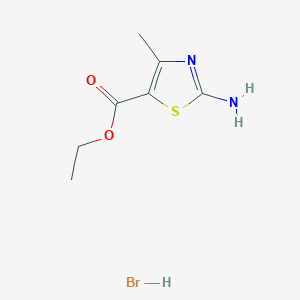
1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione, also known as MPBD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPBD belongs to the class of compounds known as pyrrolidines, which have been extensively studied for their biological activities.
Mecanismo De Acción
1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione exerts its biological effects by interacting with various molecular targets in the body, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in oxidative stress and inflammation, as well as modulate the function of specific receptors in cancer cells.
Biochemical and Physiological Effects:
1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione has been found to exhibit several biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth and proliferation of cancer cells. Additionally, 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione has been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione is its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to its use in lab experiments, including the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research and development of 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione. One area of focus is the optimization of its chemical structure to improve its biological activity and selectivity. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential as a therapeutic agent for the treatment of various diseases. Finally, the development of new methods for the synthesis and purification of 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione may also lead to improved yields and purity, making it more accessible for research and development.
Métodos De Síntesis
The synthesis of 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione can be achieved through several methods, including the reaction of 4-methylbenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. Other methods involve the use of different reagents and solvents, such as acetic anhydride and toluene, to produce 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione with high yields and purity.
Aplicaciones Científicas De Investigación
1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione has been the subject of numerous studies in medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-4-6-12(7-5-11)17-14(18)10-13(15(17)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHGQUSYOJLVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387460 |
Source


|
| Record name | [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)- | |
CAS RN |
89143-14-6 |
Source


|
| Record name | [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5129829.png)
![2-methyl-N-(3-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5129832.png)
![ethyl 3-(2-methylbenzyl)-1-[(5-propyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5129839.png)
![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)

![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)
![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)

![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)